Bromo-DragonFLY is a synthetic compound belonging to the class of psychoactive substances known as benzodifurans. It is recognized for its potent hallucinogenic properties and has been associated with recreational drug use. Bromo-DragonFLY is structurally related to other psychoactive substances, including 2C-B, and is known for its long-lasting effects, making it a subject of interest in both pharmacological research and toxicology.
Bromo-DragonFLY was first synthesized in the early 2000s and has since been studied for its effects on the serotonin receptor system, particularly the 5-HT2A receptor. The compound has been identified in various illicit drug samples, leading to increased scrutiny by regulatory agencies due to its potential for misuse and associated health risks.
Bromo-DragonFLY is classified as a designer drug and falls under the category of new psychoactive substances. Its chemical structure allows it to act as a potent agonist at serotonin receptors, contributing to its psychoactive effects.
The synthesis of Bromo-DragonFLY typically involves multiple steps, beginning with the amino acid D-alanine. The synthesis process includes:
The synthesis requires precise conditions such as temperature control and specific reagent purity (>98%). For example, using bromine in controlled environments yields higher product efficiency. A notable method includes oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is essential for forming protected intermediates before deprotection and final salt formation .
Bromo-DragonFLY's molecular formula is C17H20BrN2O2. The compound features a complex structure characterized by a benzodifuran core with various substituents that contribute to its pharmacological activity.
The structural analysis reveals that Bromo-DragonFLY contains multiple stereocenters, with the R-enantiomer being significantly more active than its S counterpart. This stereochemistry plays a crucial role in its interaction with biological targets .
The synthesis of Bromo-DragonFLY involves several key chemical reactions:
The reaction conditions often include maintaining an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions that could affect yield and purity. Additionally, drop-wise addition techniques are employed to control reaction rates and improve safety .
Bromo-DragonFLY primarily exerts its effects through agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in neurotransmitter release patterns, contributing to its hallucinogenic effects.
Studies have shown that Bromo-DragonFLY has a high affinity for serotonin receptors compared to other compounds in its class, which correlates with its enhanced psychoactivity and longer duration of action .
Bromo-DragonFLY is typically encountered as a crystalline solid or powder. Its solubility varies depending on the solvent used but is generally soluble in organic solvents.
The compound exhibits stability under standard laboratory conditions but can undergo degradation when exposed to light or extreme pH levels. Its melting point and boiling point data are relevant for identification purposes during analytical testing .
Bromo-DragonFLY has been primarily studied within toxicology and pharmacology contexts due to its potential misuse as a recreational drug. Research focuses on understanding its metabolic pathways, toxicity profiles, and interactions with neurotransmitter systems. Additionally, it serves as a model compound for studying similar psychoactive substances in both clinical and forensic settings .
The exploration of benzodifuran derivatives within psychedelic pharmacology represents a deliberate pursuit of molecular rigidity to probe serotonin receptor topology. Initial work on tetrahydrobenzodifuran ("FLY") compounds at Purdue University in the 1990s, spearheaded by David E. Nichols and colleagues, aimed to constrain the conformational flexibility of phenethylamine hallucinogens like DOB (2,5-dimethoxy-4-bromoamphetamine) [1] [9]. This research sought to identify the bioactive conformation responsible for activating 5-HT2A receptors. The subsequent development of fully aromatic benzodifurans ("DragonFLYs") marked a significant evolution, as the planar, electron-rich aromatic systems demonstrated unprecedented affinity for serotonin receptors [1] [7]. Bromo-DragonFLY (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) emerged from this program in 1998, synthesized by Matthew Parker under Nichols' direction, specifically designed to evaluate the pharmacological impact of maximal structural constraint and extended π-electron systems [1] [9] [10].
Bromo-DragonFLY possesses a single stereocenter, leading to distinct (R)-(-) and (S)-(+) enantiomers with significant differences in 5-HT2A receptor affinity and functional activity. Initial syntheses yielded the racemate, but pharmacological evaluation necessitated enantiospecific routes [1] [7].
The synthesis of the more pharmacologically potent (R)-(-)-enantiomer utilizes a chiral pool strategy starting from D-alanine, preserving stereochemical integrity throughout the sequence:
Table 1: Key Steps in Enantiospecific (R)-(-)-Bromo-DragonFLY Synthesis
Step | Reaction | Key Reagents/Conditions | Purpose | Stereochemical Outcome |
---|---|---|---|---|
1 | Chiral Auxiliary Prep | D-Alanine derivative | Provides (R)-chiral center | Configuration defined |
2 | Friedel-Crafts Acylation | Lewis acid (e.g., AlCl₃), tetrahydrobenzodifuran | Forms C-C bond; attaches chiral chain | Retention of configuration |
3 | Reductive Deoxygenation | Et₃SiH, TFA | Converts β-keto to methylene | Retention of configuration |
4 | Bromination | Br₂, solvent | Introduces Br at para position | N/A |
5 | Oxidative Aromatization | DDQ | Generates aromatic benzodifuran | N/A |
6 | Deprotection | Acid/Base hydrolysis | Liberates free amine | Retention of configuration |
The final critical step in Bromo-DragonFLY synthesis involves the dehydrogenative aromatization of the tetrahydrobenzodifuran intermediate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This transformation is pivotal for achieving the planar, conjugated benzodifuran core responsible for the compound's exceptional receptor affinity and photophysical properties [1] [2].
Table 2: DDQ Properties and Role in Bromo-DragonFLY Synthesis
Property/Parameter | Value/Description | Significance for Bromo-DragonFLY Synthesis |
---|---|---|
Chemical Name | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Strong oxidizing agent |
Reduction Potential (E⁰) | ~ +0.5 V (vs. SCE, MeCN) | Sufficiently high to drive aromatization |
Mechanism in Synthesis | Sequential Hydride Abstraction | Converts tetrahydrobenzodifuran to benzodifuran |
Reaction Conditions | Anhydrous benzene/toluene, reflux | Ensures complete reaction; minimizes decomposition |
Key Advantage | High Chemoselectivity | Targets benzylic positions; tolerates protected amines |
Impact on Final Structure | Creates Planar, Conjugated π-System | Essential for high 5-HT2A affinity (Ki 0.04 nM) |
Bromo-DragonFLY (BDF, DOB-DFLY) and 2C-B-FLY represent distinct structural classes within the "FLY" family, leading to profound pharmacological differences:
Table 3: Structural and Pharmacological Comparison of Bromo-DragonFLY and 2C-B-FLY
Feature | Bromo-DragonFLY (BDF, DOB-DFLY) | 2C-B-FLY | Pharmacological Impact |
---|---|---|---|
Core Structure | Benzo[1,2-b:4,5-b']difuran (Fully Aromatic) | 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran (Partially Saturated) | BDF: High planarity, rigidity, extended conjugation → ↑Affinity/Potency 2C-B-FLY: Flexibility, disrupted conjugation → ↓Affinity/Potency |
Side Chain | -CH(CH₃)NH₂ (α-Methylated, Amphetamine-like) | -CH₂CH₂NH₂ (Phenethylamine-like) | BDF: ↑Lipophilicity, ↓MAO metabolism → ↑Duration 2C-B-FLY: Susceptible to MAO → Shorter duration |
Human 5-HT2A Ki | 0.04 nM [1] [7] | ~11 nM [7] | BDF ~275x higher affinity than 2C-B-FLY |
Mouse HTR ED₅₀ (µmol/kg) | 0.20 [7] | 1.79 [7] | BDF ~9x more potent in vivo |
Metabolic Stability (HLM/HLC) | Highly Resistant [3] | Rapidly Degraded [3] | BDF: Very long duration (days) 2C-B-FLY: Shorter duration (hours) |
MAO Inhibition | Potent MAO-A Inhibitor (contributes to effects) [3] | Not a significant MAO inhibitor | BDF: Serotonin syndrome risk ↑ |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1